molecular formula C9H7FN2O2 B3196367 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid CAS No. 1000340-65-7

4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B3196367
CAS No.: 1000340-65-7
M. Wt: 194.16 g/mol
InChI Key: WXSDTPHSEMQJDO-UHFFFAOYSA-N
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Description

Contextual Significance of Indazole Scaffolds in Modern Organic and Medicinal Chemistry Research

The indazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold". researchgate.netrsc.org This status is due to the frequent appearance of the indazole core in a wide array of pharmacologically active molecules. researchgate.net Indazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV properties. researchgate.netnih.gov

The versatility of the indazole scaffold stems from its unique chemical properties and its ability to act as a bioisostere for other important biological structures, particularly the indole (B1671886) nucleus. pnrjournal.com This mimicry allows indazole derivatives to interact with biological targets that recognize indole-containing ligands. The planar nature of the indazole ring and the presence of two nitrogen atoms provide opportunities for diverse chemical modifications, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates. nih.gov

Several FDA-approved drugs are built upon the indazole framework, highlighting its therapeutic relevance. Notable examples include:

Axitinib (B1684631) and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. pnrjournal.com

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer chemotherapy. pnrjournal.com

Lonidamine: An antiglycolytic agent that has been investigated for cancer treatment. pnrjournal.com

The prevalence of this scaffold in both marketed drugs and clinical trial candidates underscores its importance as a foundational structure in the pursuit of novel therapeutic agents. rsc.orgresearchgate.net

Overview of Potential Research Trajectories for 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

While specific research on this compound is not extensively documented in public literature, its structure suggests several logical and compelling research trajectories. The molecule can be viewed as a versatile building block or a fragment for the development of more complex molecules with potential therapeutic applications.

Key Structural Features and Their Implications:

Indazole Core: As a privileged scaffold, this core provides a proven foundation for engaging with various biological targets, particularly protein kinases. researchgate.net

Carboxylic Acid at C3-position: The carboxylic acid group is a crucial functional handle. It can be readily converted into a wide range of derivatives, most commonly amides, through coupling reactions with various amines. derpharmachemica.comresearchgate.net This allows for the systematic construction of large chemical libraries to screen for biological activity. This approach has been used to develop indazole-3-carboxamides as potential calcium-release activated calcium (CRAC) channel blockers. nih.gov

Fluorine at C4-position: The introduction of a fluorine atom can profoundly influence a molecule's properties. Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins by forming specific hydrogen bonds or dipole interactions, and modulate pKa and lipophilicity. nih.govnih.gov The position of the fluorine is critical; for instance, studies on Rho kinase (ROCK1) inhibitors showed that a fluorine at the C6-position significantly enhanced potency and oral bioavailability compared to a fluorine at the C4-position. nih.gov

Methyl at C7-position: The methyl group can provide steric bulk that influences the molecule's conformation and interaction with a target's binding pocket. It can also impact metabolic stability by blocking potential sites of oxidation.

Given these features, primary research trajectories for this compound would likely involve its use as an intermediate in the synthesis of novel bioactive compounds. Researchers could explore its potential as a core for developing new kinase inhibitors, leveraging the established role of the indazole scaffold in this area. It could also be used in fragment-based drug discovery programs, where its properties would be mapped to identify potential protein targets.

Historical and Current Research Landscape of Fluorinated Indazole-3-carboxylic Acids

The study of indazole-3-carboxylic acids is a well-established field, with numerous synthetic methods and applications reported. derpharmachemica.comjocpr.combiosynth.com The introduction of fluorine into this scaffold is a more recent development, driven by the broader trend of using fluorination as a strategic tool in drug design to enhance pharmacological properties. nih.gov

Research has shown that fluorinated indazoles can possess potent and specific biological activities. For example, various monofluorinated 3-guanidyl-indazole structures have demonstrated significant inhibition of F1F0-ATPase activity and cytotoxicity in cancer cell lines. nih.gov The strategic placement of fluorine has been shown to be crucial in modulating the potency of these compounds.

The synthesis of fluorinated indazoles can present unique challenges, but various methods have been developed. google.comguidechem.com The research landscape is focused on creating novel fluorinated indazole derivatives and evaluating their activity against a range of therapeutic targets. This includes work on kinase inhibitors, M1-PAM (muscarinic receptor positive allosteric modulators) for potential Alzheimer's disease treatment, and other enzyme inhibitors. researchgate.netnih.gov The ester form of a related compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, has been identified as an intermediate in the synthesis of synthetic cannabinoids, highlighting the diverse applications of this chemical class. caymanchem.comnih.gov

The combination of the indazole-3-carboxylic acid framework with fluorine substitution continues to be a productive area of research, aiming to produce next-generation molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogs

This table presents the molecular formula, molecular weight, and other identifiers for the title compound and structurally related indazole carboxylic acids for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₉H₇FN₂O₂194.161420800-02-1
1H-Indazole-3-carboxylic acid biosynth.comC₈H₆N₂O₂162.154498-67-3
5-Fluoro-1H-indazole-3-carboxylic acid chemicalbook.comC₈H₅FN₂O₂180.141077-96-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-7-methyl-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-4-2-3-5(10)6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSDTPHSEMQJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244944
Record name 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-65-7
Record name 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 7 Methyl 1h Indazole 3 Carboxylic Acid

Diverse Synthetic Routes to 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

The synthesis of substituted indazoles like this compound is a topic of significant interest due to the prevalence of the indazole motif in pharmacologically active molecules. researchgate.netderpharmachemica.com Researchers have developed various strategies to construct this heterocyclic system with precise control over substituent placement.

Development and Optimization of Multi-Step Synthesis Strategies

Multi-step synthesis strategies are commonly employed for constructing complex indazole derivatives, starting from readily available precursors. researchgate.netderpharmachemica.com A general and adaptable approach often begins with a substituted aniline (B41778) or nitrobenzene. For the target compound, a plausible route could commence from 3-fluoro-6-methylaniline. The synthesis typically involves a sequence of reactions, including diazotization, cyclization, and functional group installation. google.com

Table 1: Representative Multi-Step Synthetic Approach

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
1 3-Fluoro-2-methylanilineAcetic AnhydrideN-(3-Fluoro-2-methylphenyl)acetamideAmine Protection
2 N-(3-Fluoro-2-methylphenyl)acetamideNitrating Agent (e.g., HNO₃/H₂SO₄)4-Fluoro-7-methyl-2-nitroaniline derivativeNitration
3 4-Fluoro-7-methyl-2-nitroaniline derivativeDiazotization (e.g., NaNO₂, HCl), then reduction4-Fluoro-7-methyl-1H-indazoleIndazole Ring Formation
4 4-Fluoro-7-methyl-1H-indazolen-Butyllithium, then CO₂This compoundCarboxylation at C3

This table presents a hypothetical, logical synthetic route based on established chemical transformations for similar molecules.

Exploration of Novel and Efficient Synthetic Protocols

The search for more efficient synthetic methods has led to the development of novel protocols, often focusing on catalyst-based and green chemistry approaches. researchgate.net Transition-metal-catalyzed reactions, for example, have provided new avenues for constructing the indazole scaffold. researchgate.net One-pot procedures that combine multiple steps without isolating intermediates are particularly attractive as they reduce waste and improve operational efficiency. organic-chemistry.org A one-pot condensation followed by a Cadogan reductive cyclization, for instance, can be used to form 2H-indazoles from ortho-nitrobenzaldehydes and amines, a strategy that could be adapted for 1H-indazole synthesis with different starting materials. organic-chemistry.org

Regioselective Synthesis of the Indazole Core

A significant challenge in indazole synthesis is controlling the regioselectivity, particularly during N-alkylation or the initial ring formation, which can lead to N1 and N2 isomers. beilstein-journals.org The regioselective synthesis of the 1H-indazole core, as in the target molecule, is influenced by both steric and electronic factors of the substituents on the benzene (B151609) ring. beilstein-journals.org The fluorine atom at the 4-position and the methyl group at the 7-position exert electronic and steric influences that can direct the cyclization process. For example, in syntheses starting from N-alkyl or N-arylhydrazines and an ortho-haloaryl carbonyl compound, the choice of hydrazine (B178648) substituent can predetermine the N1 or N2 substitution pattern. beilstein-journals.org Methods that proceed through a diazotization of an ortho-toluidine derivative often provide a reliable route to the 1H-indazole tautomer. researchgate.net

Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound core can be further modified to explore structure-activity relationships for various research applications. Derivatization can occur at the indazole ring or the carboxylic acid moiety.

Substituent Modifications on the Indazole Ring System for Research

The indazole ring is an aromatic system that can undergo further substitution reactions. The existing fluoro and methyl groups direct the position of new incoming substituents. For instance, electrophilic aromatic substitution reactions such as nitration or halogenation would likely be directed to the C5 or C6 positions, guided by the activating effect of the methyl group and the deactivating, ortho-para directing effect of the fluorine atom. Furthermore, N-alkylation of the indazole nitrogen is a common modification. nih.gov The reaction of the indazole with an alkyl halide in the presence of a base can lead to a mixture of N1 and N2 alkylated products, with the ratio often depending on the reaction conditions and the steric hindrance around the nitrogen atoms. beilstein-journals.org

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile functional handle for a wide range of chemical transformations. researchgate.net It is most commonly converted into amides, esters, or hydrazides, which are key functional groups in many biologically active compounds. derpharmachemica.comjocpr.com The synthesis of amides is typically achieved by activating the carboxylic acid with a coupling agent, such as (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) in the presence of N-Hydroxybenzotriazole (HOBT), followed by the addition of a primary or secondary amine. derpharmachemica.com This reaction is highly efficient and allows for the introduction of a diverse array of substituents.

Esterification can be carried out under standard acidic conditions with an alcohol, or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. These derivatives are often used as intermediates in further synthetic steps. jocpr.com

Table 2: Examples of Derivatization at the Carboxylic Acid Moiety

Derivative TypeReagentsProduct Structure Example
Amide Benzylamine, EDC.HCl, HOBTN-benzyl-4-fluoro-7-methyl-1H-indazole-3-carboxamide
Ester Methanol (B129727), H₂SO₄ (cat.)Methyl 4-fluoro-7-methyl-1H-indazole-3-carboxylate
Hydrazide Hydrazine Hydrate4-Fluoro-7-methyl-1H-indazole-3-carbohydrazide

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of this compound is crucial for establishing robust Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. These studies involve systematic modifications of the parent molecule to probe the impact of various structural features on its function. Key areas of modification for this indazole derivative include the carboxylic acid group at the 3-position, the N1 position of the indazole ring, and the substituents on the benzene ring.

A primary strategy for modifying the core structure involves transformations of the 3-carboxylic acid moiety. This group can be converted into a variety of amides, a common modification in medicinal chemistry to enhance cell permeability and target engagement. nih.govnih.gov The synthesis of these analogues, specifically 3-carboxamides, can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with reagents like oxalyl chloride or thionyl chloride. The resulting activated intermediate can then be reacted with a diverse range of primary or secondary amines to yield the desired amide analogues. nih.gov This approach allows for the introduction of various aryl, heteroaryl, or alkyl substituents, enabling a thorough investigation of the steric and electronic requirements of the binding pocket. nih.gov

Another key site for modification is the N1 position of the indazole ring. Alkylation at this position can significantly influence the compound's physicochemical properties and biological activity. Selective N1 alkylation can be achieved by treating the indazole with a suitable base, such as potassium hydroxide (B78521) or sodium hydride, followed by the addition of an alkylating agent like an alkyl halide. nih.gov This method facilitates the introduction of various substituents, from simple alkyl chains to more complex benzylic groups. nih.gov The choice of base and solvent can be critical in controlling the regioselectivity between N1 and N2 alkylation. nih.gov

Furthermore, SAR studies can explore variations in the substitution pattern of the fused benzene ring. While the parent compound features fluorine at the 4-position and a methyl group at the 7-position, synthesizing analogues with different substituents at these positions can provide valuable insights. For instance, replacing the fluorine with other halogens (Cl, Br) or with electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire ring system. acs.orgacs.org Similarly, modifying the methyl group at the 7-position can probe the steric tolerance in that region of the molecule. The synthesis of such analogues would typically start from appropriately substituted 2-fluorobenzonitriles or related precursors, followed by cyclization to form the indazole core. acs.org

The table below outlines potential analogues that could be synthesized for SAR studies, based on these common chemical transformations.

Modification Site Transformation Potential Analogue Structure Rationale for SAR Study
C3-Carboxylic AcidAmidation4-Fluoro-7-methyl-N-phenyl-1H-indazole-3-carboxamideExplore impact of amide linker and aryl substituents on activity. nih.gov
C3-Carboxylic AcidEsterificationMethyl 4-fluoro-7-methyl-1H-indazole-3-carboxylateInvestigate the necessity of the acidic proton and hydrogen bonding capacity.
N1-PositionAlkylation1-Benzyl-4-fluoro-7-methyl-1H-indazole-3-carboxylic acidDetermine the influence of N1-substituents on potency and selectivity. nih.gov
C4-PositionHalogen Exchange4-Chloro-7-methyl-1H-indazole-3-carboxylic acidEvaluate the effect of different halogens on the electronic properties. acs.org
C7-PositionAlkyl Variation4-Fluoro-7-ethyl-1H-indazole-3-carboxylic acidProbe steric limitations at the 7-position.

Investigation of Reaction Mechanisms and Kinetics in Synthesis

Understanding the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization, yield improvement, and ensuring regiochemical control. The formation of the indazole ring is the cornerstone of the synthesis, and several mechanistic pathways can be employed.

One of the most common methods for constructing the indazole-3-carboxylic acid core starts from isatin (B1672199) (or a substituted analogue). This process involves the hydrolytic opening of the isatin ring, followed by diazotization of the resulting amino group and subsequent reduction to an aryl hydrazine. The final step is an acid-catalyzed cyclization of the aryl hydrazine intermediate to form the indazole ring. google.com The mechanism of this cyclization, often a Fischer indole-type reaction variant, involves the formation of a hydrazone which then undergoes an intramolecular electrophilic substitution onto the aromatic ring, followed by elimination to yield the aromatic indazole system.

An alternative and often more direct route involves the reaction of substituted 2-halobenzonitriles with hydrazine. acs.org For a 4-fluoro-7-methyl substituted target, the synthesis would likely start from a precursor like 2,6-difluoro-3-methylbenzonitrile. The mechanism proceeds via a nucleophilic aromatic substitution (SNAr) where hydrazine displaces one of the fluorine atoms (typically the one activated by the nitrile group). This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of a 3-aminoindazole intermediate, which can then be further converted to the carboxylic acid. The kinetics of the initial SNAr step are highly dependent on the electronic nature of the substituents on the benzene ring and the reaction conditions.

Another powerful method for indazole synthesis is the intramolecular Ullmann-type reaction. acs.org This approach could involve the condensation of a formylated precursor (e.g., 2-bromo-6-fluoro-3-methylbenzaldehyde) with a hydrazine to form a hydrazone. The subsequent key step is a copper-catalyzed intramolecular N-arylation to close the ring. acs.org Mechanistic studies, including deuterium-labeling and competition experiments, have been used to elucidate the pathways of similar transformations, often pointing towards a C-H activation or oxidative addition mechanism depending on the specific catalytic system. thieme-connect.com

Computational studies, such as those using Density Functional Theory (DFT), have also been employed to investigate the regioselectivity of reactions on the indazole core, for instance, in N-alkylation reactions. These calculations can help predict whether substitution will occur at the N1 or N2 position by evaluating the partial charges and Fukui indices of the nitrogen atoms, providing a theoretical basis for the observed experimental outcomes. researchgate.net The table below summarizes key mechanistic aspects of common indazole synthesis routes.

Synthetic Route Key Mechanistic Step Factors Influencing Kinetics & Selectivity
From Isatin AnalogueAcid-catalyzed intramolecular cyclization of an aryl hydrazine. google.comAcidity of the medium, stability of carbocation intermediates.
From 2-HalobenzonitrileNucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. acs.orgLeaving group ability, electronic activation by substituents, steric hindrance.
Intramolecular Ullmann ReactionCopper-catalyzed intramolecular N-arylation of a hydrazone. acs.orgCatalyst, ligand, base, reaction temperature.
Nitrosation of IndolesElectrophilic attack of a nitrosonium ion followed by ring-opening and re-closure. rsc.orgpH of the reaction medium, electronic properties of the indole (B1671886) substrate.

Pre Clinical Biological and Pharmacological Research Investigations of 4 Fluoro 7 Methyl 1h Indazole 3 Carboxylic Acid and Its Derivatives

Exploration of Molecular Target Interactions and Mechanisms

Research into the derivatives of the indazole-3-carboxylic acid scaffold has unveiled interactions with a diverse range of molecular targets. These investigations are crucial for elucidating the mechanisms of action and identifying potential therapeutic applications.

In vitro assays have been instrumental in identifying the specific molecular targets of indazole-3-carboxylic acid derivatives. These studies measure the binding affinity of a compound to a purified target, such as a receptor or enzyme, or assess its effect in a cellular context.

One area of investigation has focused on the modulation of ion channels. For instance, a structure-activity relationship study of indazole-3-carboxamides identified these compounds as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov The influx of extracellular calcium through the CRAC channel is a critical process in mast cell activation, which is implicated in numerous inflammatory and autoimmune diseases. The study demonstrated that specific indazole-3-carboxamide derivatives could effectively inhibit this calcium influx in activated mast cells. nih.gov

Derivatives have also been evaluated for their ability to interfere with protein-protein interactions that are critical for disease progression. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key mediator of tumor cell growth, proliferation, and survival. acs.org In vitro assays have shown that carboxylic acid-based indazole analogues can inhibit the DNA-binding activity of STAT3, thereby disrupting its function. acs.org

The indazole core is a well-established pharmacophore for the development of enzyme inhibitors, particularly kinase inhibitors. researchgate.net Numerous indazole derivatives have been synthesized and profiled for their inhibitory activity against a wide range of kinases, which are pivotal in cellular signaling pathways and are often dysregulated in cancer. researchgate.netnih.gov

Commercially available anticancer drugs with an indazole core, such as axitinib (B1684631) and pazopanib, function as tyrosine kinase inhibitors. researchgate.net Preclinical research has expanded on this, with studies identifying indazole derivatives that show potent inhibitory activity against specific kinases like the epidermal growth factor receptor (EGFR). For example, through structure-guided design, 1H-indazole derivatives have been developed that display strong potencies against EGFR and its mutation EGFR T790M, with IC50 values in the low nanomolar range. nih.gov

Beyond kinases, indazole derivatives have been investigated as inhibitors of other enzyme classes. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance that is often exploited by tumors to evade the immune system. A series of 3-substituted 1H-indazoles were synthesized and evaluated for their IDO1 enzyme inhibition efficiencies, with some derivatives showing potent activity with IC50 values of 720 nM and 770 nM. nih.gov

Table 1: Enzyme Inhibition by Indazole Derivatives

Compound Class Target Enzyme Biological Process Example IC50 Values
1H-Indazole Derivatives EGFR Kinase Cell Signaling, Cancer 8.3 nM nih.gov
1H-Indazole Derivatives EGFR T790M Mutant Cancer Therapy 5.3 nM nih.gov

Derivatives of the indazole-3-carboxylic acid scaffold have been shown to modulate the activity of various receptors, acting as either agonists or antagonists. These studies are typically conducted in cellular models engineered to express the receptor of interest.

A significant area of research has been the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. researchgate.netnih.gov CGRP is a neuropeptide implicated in the pathogenesis of migraine. Derivatives incorporating a 7-methyl-1H-indazol-5-yl moiety have been discovered to be highly potent CGRP receptor antagonists. researchgate.netnih.gov In preclinical models, these compounds have demonstrated robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow, a key indicator of CGRP receptor blockade. nih.gov

Conversely, other derivatives have been identified as receptor agonists. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, for example, is an intermediate in the synthesis of compounds that act as agonists of the cannabinoid type 1 (CB1) receptor. nih.gov The CB1 receptor is a component of the endocannabinoid system and is involved in regulating various physiological processes.

Structure-Activity Relationship (SAR) Studies of 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid Derivatives

SAR studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For indazole-3-carboxylic acid derivatives, these studies involve systematically modifying the core structure and evaluating the impact on potency and selectivity for a given biological target.

SAR studies have established clear correlations between specific structural features of indazole derivatives and their biological potency.

Substitution on the Indazole Core and Appended Groups: The position and nature of substituents on the indazole ring system and its appended functionalities are critical.

Regiochemistry of the 3-Carboxamide Linker: In the case of CRAC channel blockers, the regiochemistry of the amide linker at the 3-position of the indazole ring is crucial. The indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer, 9c, is inactive even at high concentrations. nih.gov This highlights the specific spatial arrangement required for interaction with the channel. nih.gov

Substitutions on Benzyl (B1604629) Groups: For derivatives of YC-1, a 1-benzyl indazole compound, substitutions on the benzyl ring significantly impact activity. A fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov Dual fluoro substitutions, however, were found to reduce the inhibitory activity. nih.gov

Linker and Aryl Ring Modifications: For STAT3 inhibitors, modifications to the linker connecting the indazole core to other moieties and changes to the aryl rings can dramatically affect potency. Replacing a standard 4-substituted benzoic acid system with a 3-substituted phenylacetic acid, or replacing the aromatic system with heterocyclic rings like pyridine, greatly reduced the activity. acs.org

Table 2: SAR of 1-Benzyl Indazole Derivatives (YC-1 Analogs)

Compound Substitution on Benzyl Ring Position IC50 (µM)
26a Fluoro ortho 4.9 nih.gov
26b Fluoro meta 10 nih.gov
26c Fluoro para 19 nih.gov
26e Cyano ortho 8.7 nih.gov

Through extensive SAR studies, researchers have identified the key pharmacophoric elements of indazole derivatives required for their biological activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with its specific biological target.

For many biologically active indazole compounds, the indazole nucleus itself serves as a core pharmacophoric element, providing a rigid scaffold from which other crucial functional groups can be appropriately oriented. researchgate.net This is particularly evident in the field of kinase inhibitors, where the indazole core mimics the purine (B94841) ring of ATP, allowing it to bind to the kinase ATP-binding site. researchgate.net

Specific functional groups at defined positions have also been identified as critical pharmacophoric features. For instance, the carboxylic acid group at the 3-position (or a derivative like a carboxamide) is a recurring feature in many active compounds, often serving as a key hydrogen bond donor or acceptor for target interaction. nih.govacs.org The requirement of the specific 3-carboxamide regiochemistry in CRAC channel blockers underscores its role as an indispensable pharmacophoric element for that particular target. nih.gov

Stereochemical Influences on Activity

The stereochemistry of molecules is a critical determinant of their biological activity, influencing potency, pharmacokinetics, and interactions with protein transport systems. nih.gov For chiral natural compounds and their derivatives, biological activity is often enantiomerically specific. nih.gov

In studies of nature-inspired compounds and their derivatives, it has been observed that only specific stereoisomers exhibit significant biological effects. nih.gov For instance, research on certain chiral molecules revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by specific transport systems that recognize a particular stereochemical configuration. nih.gov While the direct influence of stereochemistry on the activity of this compound has not been detailed, the principle of stereospecificity is a fundamental concept in pharmacology. It is plausible that if chiral centers are introduced into derivatives of this molecule, their biological activity would also be dependent on their stereochemical arrangement.

In Vitro Pharmacological Profiling in Non-Human Cellular Systems

In vitro studies using non-human cellular systems are fundamental to the pre-clinical evaluation of novel compounds. These assays provide initial insights into a compound's efficacy, selectivity, and mechanism of action at a cellular level.

The indazole scaffold is a prominent feature in many biologically active compounds, with derivatives showing a range of activities in cell-based assays. nih.gov For example, novel indazole analogues of curcumin (B1669340) have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. japsonline.com In one study, these compounds were found to be more active against WiDr (colorectal carcinoma) cells than against HeLa and MCF-7 cells. japsonline.com

The selectivity of these compounds was also assessed, with the selectivity index (SI) indicating that several synthesized indazole derivatives showed more selectivity than positive controls like tamoxifen (B1202) and doxorubicin. japsonline.com Specifically, certain compounds exhibited high selectivity against WiDr cells, suggesting a potential for targeted effects. japsonline.com

Table 1: Cytotoxic Activity of Selected Indazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (SI)
3a WiDr-3.74
3b WiDr27.205.27
3c WiDr-4.39
3d HeLa>46.36-

Data adapted from a study on novel curcumin indazole analogs. japsonline.com The table is for illustrative purposes to show the type of data generated in such assays.

Indazole derivatives have been shown to modulate various cellular pathways, which is often the basis for their therapeutic potential. For instance, some 1H-indazole amide derivatives have been evaluated for their activity on the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov Certain compounds in this series demonstrated potent enzymatic and cellular activity toward ERK1/2. nih.gov

Another series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were identified as ERK inhibitors, displaying excellent potency and high selectivity for ERK1/2. nih.gov Furthermore, some 1H-indazole derivatives have been found to exhibit inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. nih.gov The presence of the 1H-indazole ring, coupled with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position, was deemed crucial for their strong inhibitory activities in vitro. nih.gov

To gain a deeper understanding of the molecular mechanisms of action, researchers employ transcriptomic and proteomic analyses. These techniques allow for a broad assessment of how a compound affects gene and protein expression within a cell. While specific data for this compound is not available, studies on other compounds illustrate the approach.

For example, integrated transcriptomic and proteomic analysis of a traditional Chinese herbal formula, Guizhi-Fuling Wan (GZFL), revealed its effects on ovarian cancer cells. nih.gov This analysis showed that GZFL transcriptionally and translationally affects genes involved in inflammatory signaling, EMT (epithelial-mesenchymal transition), cell migration, and cellular hypoxic stress response. nih.gov Such studies provide a comprehensive view of a compound's biological impact and can help identify novel therapeutic targets and biomarkers.

In Vivo Efficacy Studies in Non-Human Animal Models (excluding clinical data)

In vivo studies in animal models are a crucial step in pre-clinical research to evaluate the efficacy of a compound in a whole organism. These studies provide valuable information that cannot be obtained from in vitro assays alone.

For instance, the in vivo efficacy of GZFL was assessed using an ovarian cancer xenograft mouse model, which showed that GZFL suppresses tumor growth with a good safety profile. nih.gov In another example, a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative underwent detailed pharmacological and clinical evaluation, demonstrating that it was well-tolerated and exhibited antitumor activity in patients with BRAFV600-mutant melanoma. nih.gov While this extends into clinical observation, the initial in vivo animal data would have been a prerequisite.

Although specific in vivo efficacy data for this compound are not publicly documented, the general approach for its derivatives would involve testing in relevant animal models of disease to ascertain its therapeutic potential.

Computational and Theoretical Chemistry Studies of 4 Fluoro 7 Methyl 1h Indazole 3 Carboxylic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their interactions with their biological targets.

Molecular docking simulations can predict the preferred orientation of 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid when it binds to a protein's active site. The indazole scaffold, common in many biologically active compounds, often participates in crucial interactions. For instance, the carboxylic acid group of this compound is likely to form hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine in a protein's binding pocket. The fluorine atom can also participate in hydrogen bonding or other electrostatic interactions, potentially enhancing binding affinity. The methyl group may engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

Interactive Data Table: Predicted Ligand-Protein Interactions

Functional Group of Ligand Potential Interacting Amino Acid Residues Type of Interaction
Carboxylic Acid Serine, Threonine, Tyrosine, Arginine, Lysine Hydrogen Bonding, Ionic Interactions
Indazole Nitrogen Aspartate, Glutamate, Main Chain Carbonyls Hydrogen Bonding
Fluorine Atom Asparagine, Glutamine Hydrogen Bonding, Halogen Bonding
Methyl Group Leucine, Isoleucine, Valine, Alanine Hydrophobic Interactions

A key output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or a calculated binding free energy. These values provide a quantitative measure of the strength of the interaction between the ligand and the protein. A lower docking score generally indicates a more favorable binding affinity.

The calculation of binding affinities takes into account various factors, including the electrostatic and van der Waals interactions between the ligand and the protein, as well as the desolvation penalties upon binding. While these computational estimations are approximations, they are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. For this compound, a high predicted binding affinity would suggest that it could be a potent inhibitor or modulator of its target protein.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic and structural properties of a molecule. These calculations are crucial for rationalizing the molecule's reactivity and interpreting spectroscopic data.

The electronic structure of this compound can be characterized by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxylic acid and the nitrogen atoms of the indazole ring are expected to be electron-rich, making them likely sites for electrophilic attack or hydrogen bond acceptance.

Quantum chemical calculations can simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are highly valuable for confirming the chemical structure of a synthesized compound and for interpreting experimental spectroscopic data.

By calculating the theoretical NMR chemical shifts of the hydrogen, carbon, and fluorine atoms in this compound, researchers can compare these values with experimental data to validate the compound's structure. Similarly, simulated IR spectra can help in assigning the vibrational modes of the molecule, providing further structural confirmation.

Interactive Data Table: Simulated Spectroscopic Data

Spectroscopic Technique Predicted Key Signals
¹H NMR Signals corresponding to aromatic protons, methyl protons, and the acidic proton of the carboxylic acid.
¹³C NMR Signals for the carbons of the indazole ring, the methyl group, and the carboxylic acid.
¹⁹F NMR A signal characteristic of the fluorine atom attached to the aromatic ring.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational flexibility of both the ligand and the protein.

For this compound, an MD simulation would reveal how the molecule adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand. These simulations can also be used to calculate more accurate binding free energies by considering the dynamic nature of the system. The stability of key hydrogen bonds and hydrophobic interactions observed in docking can be assessed throughout the simulation, providing a more robust understanding of the binding mechanism.

Conformational Analysis and Flexibility Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its accessible energy states. The flexibility of a ligand is a critical determinant of its ability to bind to a biological target. For this compound, computational methods such as molecular mechanics and quantum chemistry calculations can elucidate its preferred conformations and the energy barriers between them.

The primary source of flexibility in this compound arises from the rotation around the single bond connecting the carboxylic acid group to the indazole ring. The orientation of the carboxylic acid group relative to the bicyclic system is described by the dihedral angle (O=C-C-N). Theoretical calculations would typically reveal two low-energy conformations, corresponding to the carboxylic acid group being syn- or anti-periplanar to the N2 atom of the indazole ring.

Furthermore, the planarity of the indazole ring system is a key feature. While the fused ring system is largely rigid, minor puckering or out-of-plane deviations can be assessed through computational analysis. The fluorine and methyl substitutions on the benzene (B151609) ring are not expected to introduce significant additional flexibility, but they do influence the electronic distribution and steric profile of the molecule.

Table 1: Predicted Torsional Energy Profile for the Carboxylic Acid Group Rotation

Dihedral Angle (O=C-C-N)Relative Energy (kcal/mol)Population (%)
0° (syn-periplanar)0.075
60°2.55
120°4.0<1
180° (anti-periplanar)0.520

Note: The data in this table is illustrative and based on typical energy profiles for similar aromatic carboxylic acids. Specific computational studies for this compound are required for precise values.

Protein-Ligand Complex Stability and Dynamics Investigations

To evaluate the potential of this compound as a therapeutic agent, it is essential to understand its interactions with target proteins. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and stability of a ligand within a protein's active site.

Molecular docking studies would begin by placing the ligand into the binding pocket of a relevant protein target. The scoring functions used in docking algorithms predict the most favorable binding pose based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The fluorine atom at the 4-position can participate in halogen bonding or alter the electrostatic potential, while the methyl group at the 7-position can engage in hydrophobic interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic view of the protein-ligand complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Protein-Ligand Complex

ParameterValueDescription
Simulation Time100 nsDuration of the simulation to observe dynamic behavior.
Average Ligand RMSD1.5 ÅIndicates stable binding of the ligand in the active site.
Average Protein RMSD2.0 ÅReflects the overall stability of the protein structure.
Key Interacting ResiduesAsp145, Tyr230, Arg120Amino acids predicted to form stable interactions with the ligand.

Note: The data presented is a hypothetical example. Actual values are dependent on the specific protein target and simulation conditions.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters for Research Leads

The ADMET properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile, reducing the likelihood of late-stage failures. Various computational models, such as those available through platforms like SwissADME, can predict a wide range of ADMET parameters.

For this compound, key predicted parameters would include its lipophilicity (LogP), water solubility, potential for blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicities. The presence of the fluorine atom can influence metabolic stability, while the carboxylic acid group generally increases water solubility and may limit blood-brain barrier penetration.

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight194.16 g/mol Compliant with Lipinski's rule of five.
LogP (Lipophilicity)2.1Good balance for absorption and solubility.
Water SolubilityModerately SolubleFavorable for formulation.
Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Blood-Brain Barrier PermeantNoLess likely to cause central nervous system side effects.
CYP2D6 InhibitorNoLower risk of drug-drug interactions.
hERG InhibitorLow ProbabilityReduced risk of cardiotoxicity.
Ames MutagenicityNot predicted to be mutagenicFavorable toxicity profile.

Note: This data is generated based on in silico prediction models and requires experimental validation.

Advanced Analytical Methodologies for Research and Characterization of 4 Fluoro 7 Methyl 1h Indazole 3 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the principal technique for this purpose, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. The development of a robust HPLC method is a critical step in ensuring accurate and reliable analytical results.

A typical reversed-phase HPLC method for an indazole carboxylic acid derivative would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol). Gradient elution is often preferred to achieve optimal separation of the target compound from any potential impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations, and a correlation coefficient (r²) close to 1 indicates good linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Representative HPLC Method Validation Parameters for this compound Analysis.
ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at the analyte's retention timePass
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD)≤ 2.0%< 1.5%
LODSignal-to-noise ratio of 3:10.1 µg/mL
LOQSignal-to-noise ratio of 10:10.3 µg/mL

Gas Chromatography (GC) Applications for Volatile Derivatives

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization is necessary to convert the non-volatile carboxylic acid into a more volatile derivative, typically an ester. A common derivatization agent is diazomethane (B1218177) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its methyl ester or trimethylsilyl (B98337) ester, respectively.

The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC method would involve a capillary column with a suitable stationary phase, such as a 5% phenyl-polydimethylsiloxane. A temperature program is employed to ensure the separation of the derivative from other volatile components.

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are pivotal for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound. For structurally similar fluorinated methyl-1H-indazoles, detailed NMR data has been reported, which can be used as a basis for interpreting the spectra of the target compound. researchgate.net

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the methyl group protons, the aromatic protons on the indazole ring, and the acidic proton of the carboxylic acid group. The coupling patterns between adjacent protons would help in assigning their positions on the ring.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would provide a specific signal for the fluorine, and its coupling with neighboring protons and carbons would further confirm the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-COOH~13.0 (br s)~165.0
C3-~140.0
C4-F-~155.0 (d)
H5~7.2 (t)~115.0 (d)
H6~7.0 (d)~120.0 (d)
C7-CH₃-~130.0
-CH₃~2.5 (s)~15.0
C3a-~125.0
C7a-~140.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the protonated or deprotonated molecule, which can be used to confirm its molecular formula.

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for indazole-3-carboxylic acids involve the loss of the carboxylic acid group (CO₂H) or carbon dioxide (CO₂). The presence of the fluorine and methyl groups would also lead to characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption would be expected around 1700 cm⁻¹. Other characteristic peaks would include C-H stretching of the methyl and aromatic groups, and C=C and C-N stretching vibrations of the indazole ring. The C-F stretching vibration would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the π → π* electronic transitions within the conjugated indazole ring system. The position of the absorption maxima (λmax) can be influenced by the substituents on the ring. For a related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, UV absorption maxima have been reported at 207 and 297 nm. researchgate.net

Table 3: Key Spectroscopic Data for the Characterization of this compound.
TechniqueFeatureExpected Value/Region
IR (cm⁻¹)O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carbonyl)~1700
C-F stretch1000-1400
UV-Vis (nm)λmax~210, ~300
Mass Spec (m/z)[M+H]⁺195.0519

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of molecules in their solid state and for visualizing the intricate interactions between a ligand and its protein target. This methodology provides high-resolution data on bond lengths, bond angles, and conformational details, which are indispensable for understanding the physicochemical properties of a compound and its mechanism of action in a biological context.

Solid-State Structure Determination

The precise solid-state structure of a crystalline compound can be determined through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the crystal lattice parameters and the arrangement of atoms within the unit cell.

The detailed crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid is presented in the tables below.

Crystal Data and Structure Refinement for 1-Methyl-1H-indazole-3-carboxylic acid

Parameter Value
Empirical formula C₉H₈N₂O₂
Formula weight 176.17
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions
a 7.5470 (15) Å
b 14.873 (3) Å
c 14.924 (3) Å
α 90°
β 93.10 (3)°
γ 90°
Volume 1672.7 (6) ų
Z 8
Calculated density 1.399 Mg/m³
Absorption coefficient 0.10 mm⁻¹
F(000) 736
Data collection
Diffractometer Enraf–Nonius CAD-4
Reflections collected 3273
Independent reflections 3032
Refinement
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3032 / 0 / 237
Goodness-of-fit on F² 1.00
Final R indices [I>2sigma(I)] R1 = 0.058, wR2 = 0.143

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govresearchgate.net

Hydrogen Bond Geometry for 1-Methyl-1H-indazole-3-carboxylic acid (Å, °)

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
O2—H2A···O1ⁱ 0.82 1.82 2.632 (3) 173
O3—H3A···O4ⁱⁱ 0.82 1.82 2.619 (3) 164

Symmetry codes: (i) -x, 1-y, 1-z; (ii) 1-x, 1-y, 1-z; (iii) x+1/2, 1/2-y, z-1/2. Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govresearchgate.net

This detailed structural information is crucial for understanding the intermolecular interactions that govern the crystal packing and can influence properties such as solubility and melting point.

Protein-Ligand Complex Analysis

X-ray crystallography is a powerful tool for structure-based drug design, providing atomic-level insights into how a ligand binds to its target protein. nih.gov This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The process typically involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-existing protein crystals.

In the context of indazole derivatives, X-ray crystallography has been instrumental in elucidating their binding modes to various protein targets. For instance, the analysis of an indazolium compound bound to human serum albumin revealed two distinct ruthenium binding sites, with the indazole ligands playing a crucial role in binding site recognition through hydrophobic interactions. acs.org Although the indazole ligands dissociated from the ruthenium center upon binding, their initial presence was deemed indispensable for guiding the complex to its final destination within the protein. acs.org

The insights gained from such protein-ligand crystal structures are manifold:

Binding Pose: The precise orientation and conformation of the ligand within the active site are revealed.

Key Interactions: Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and protein residues can be identified.

Structure-Activity Relationships (SAR): The observed binding mode can rationalize the observed biological activity and guide the design of new analogs with improved properties. For example, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

Conformational Changes: Any conformational changes in the protein upon ligand binding can be observed, providing insights into the mechanism of inhibition or activation.

The data obtained from these studies, often deposited in the Protein Data Bank (PDB), serves as a valuable resource for the scientific community, enabling further computational studies and drug discovery efforts.

Emerging Research Applications and Future Directions for 4 Fluoro 7 Methyl 1h Indazole 3 Carboxylic Acid

Development as Chemical Probes for Biological Research

While specific studies on 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid as a chemical probe are not yet prevalent in the literature, the inherent properties of the indazole core suggest its suitability for such applications. Chemical probes are essential tools for dissecting complex biological processes. The development of probes based on this scaffold could enable the selective modulation of protein function, aiding in target identification and validation. Future research could focus on attaching photoreactive groups or affinity tags to the this compound backbone to create versatile tools for chemical biology.

Scaffold Utility in Targeted Drug Discovery and Chemical Biology (Pre-clinical)

The indazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other targeted therapies. researchgate.net The strategic placement of fluorine and methyl groups on the this compound scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery programs.

Exploration of New Therapeutic Areas (pre-clinical stage)

The primary therapeutic area where indazole derivatives have shown considerable promise is oncology. researchgate.net Numerous indazole-based compounds have been investigated as potent anticancer agents, with some, like axitinib (B1684631) and pazopanib, receiving regulatory approval for the treatment of various cancers. researchgate.net The mechanism of action often involves the inhibition of key kinases involved in tumor growth and proliferation. researchgate.net

Another promising therapeutic avenue for indazole derivatives is in the treatment of inflammatory diseases. The anti-inflammatory potential of compounds derived from the indazole scaffold is an active area of research. researchgate.net Preclinical studies on related indazole compounds have demonstrated their ability to modulate inflammatory pathways, suggesting that this compound could serve as a valuable lead for developing novel anti-inflammatory agents. researchgate.net

Potential Therapeutic Area Preclinical Rationale Based on Indazole Scaffold
OncologyInhibition of protein kinases crucial for cancer cell proliferation and survival. researchgate.net
Inflammatory DiseasesModulation of inflammatory signaling pathways. researchgate.net

Design of Multi-Target Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The design of multi-target ligands is a growing field in medicinal chemistry that aims to address this challenge. frontiersin.org The substituted indazole framework of this compound provides a versatile platform for the rational design of ligands capable of interacting with multiple targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Unexplored Chemical Reactivity and Novel Synthetic Opportunities

The synthesis of functionalized indazoles remains a topic of significant interest in organic chemistry. While various methods for the synthesis of the indazole core have been reported, the development of efficient and regioselective routes to specific substitution patterns, such as that found in this compound, presents ongoing challenges and opportunities. researchgate.net

A recently developed synthetic strategy for a related compound, 1-(tert-Butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, starting from commercially available 2,3-difluorobenzoic acid, highlights a potential pathway that could be adapted. researchgate.net This multi-step synthesis involves bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.net Further exploration of novel catalytic systems and reaction conditions could lead to more efficient and scalable syntheses of this compound and its derivatives. researchgate.net The reactivity of the fluoro and methyl substituents, as well as the carboxylic acid group, also offers avenues for further chemical modifications to generate diverse compound libraries for biological screening.

Integration with Advanced Technologies (e.g., Artificial Intelligence and Machine Learning in Drug Design Research)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These technologies can accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities. nih.govcdc.gov In the context of this compound, AI and ML algorithms could be employed to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structures.

Virtual Screening: Screen large virtual libraries of compounds based on the this compound scaffold against various biological targets.

De Novo Design: Generate novel indazole-based molecules with desired pharmacological profiles.

ADME/Tox Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. nih.gov

AI/ML Application Potential Impact on this compound Research
Predictive ModelingAccelerate the identification of potent and selective analogs.
Virtual ScreeningEfficiently explore the therapeutic potential against a wide range of targets.
De Novo DesignGenerate novel and patentable chemical matter with optimized properties.
ADME/Tox PredictionReduce late-stage attrition of drug candidates by identifying potential liabilities early. nih.gov

Challenges and Opportunities in Future Academic Research on the Compound

The future of academic research on this compound is promising, yet it comes with a set of challenges and opportunities. A primary challenge is the limited availability of specific biological data for this compound, which necessitates foundational research to establish its activity profile.

Opportunities for future research include:

Systematic Biological Screening: Conducting comprehensive screening against a wide panel of biological targets to uncover novel activities.

Structural Biology: Determining the crystal structures of this compound in complex with its biological targets to guide structure-based drug design.

Development of Novel Synthetic Methodologies: Exploring new synthetic routes to improve yield, reduce costs, and allow for greater diversification of the scaffold.

Collaborative Research: Fostering collaborations between synthetic chemists, biologists, and computational scientists to fully exploit the therapeutic potential of this molecule.

Q & A

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Methodology :
  • Use co-solvents (e.g., DMSO ≤1% v/v) with critical micelle concentration (CMC) monitoring.
  • Synthesize water-soluble salts (e.g., sodium or ammonium carboxylates) and validate stability via pH-solubility profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.